molecular formula C15H22BrNO3S B12121261 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B12121261
M. Wt: 376.3 g/mol
InChI Key: RBNGEZNUEDCTAQ-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the bromination of 2-methoxy-4-methylphenol. The bromination is carried out using bromine under the catalysis of iron powder. The resulting 5-bromo-2-methoxy-4-methylphenol is then subjected to sulfonylation using a suitable sulfonyl chloride in the presence of a base such as pyridine. Finally, the sulfonylated intermediate is reacted with cyclohexylmethylamine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Products such as 5-bromo-2-methoxy-4-methylbenzoic acid.

    Reduction: Products such as 5-bromo-2-methoxy-4-methylphenyl sulfide.

    Substitution: Products such as 5-azido-2-methoxy-4-methylphenyl sulfonyl cyclohexylmethylamine.

Scientific Research Applications

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds such as:

  • 5-Bromo-2-methoxy-4-methylphenyl sulfonyl phenylethylamine
  • 5-Bromo-2-methoxy-4-methylphenyl sulfonyl methylpropylamine

These compounds share similar structural features but differ in the nature of the amine moiety attached to the sulfonyl group. The unique combination of the cyclohexylmethylamine moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H22BrNO3S

Molecular Weight

376.3 g/mol

IUPAC Name

5-bromo-N-cyclohexyl-2-methoxy-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H22BrNO3S/c1-11-9-14(20-3)15(10-13(11)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3

InChI Key

RBNGEZNUEDCTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N(C)C2CCCCC2)OC

Origin of Product

United States

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